

2-azabicyclo[2.2.1]heptane-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

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An In-depth Technical Guide on the Core Chemical Properties of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid**

For researchers, scientists, and drug development professionals, **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** and its derivatives represent a class of conformationally constrained proline analogues. Their rigid bicyclic structure makes them valuable building blocks in medicinal chemistry, offering precise control over the spatial orientation of pharmacophoric groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important scaffold.

Core Chemical and Physical Properties

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and as a chiral ligand in asymmetric catalysis. [1] The inherent rigidity of its bicyclic system provides a unique conformational constraint compared to its monocyclic analogue, proline. This property is highly sought after in drug design to enhance binding affinity and selectivity for biological targets.

The hydrochloride salt and the N-Boc protected form are common variants used in synthesis. The quantitative properties of the parent compound and its N-Boc derivative are summarized below for easy comparison.

Property	2-azabicyclo[2.2.1]heptane-3-carboxylic acid	(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride	(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Molecular Formula	C ₇ H ₁₁ NO ₂ [2]	C ₇ H ₁₂ ClNO ₂ [3]	C ₁₂ H ₁₉ NO ₄ [4][5]
Molecular Weight	141.17 g/mol [2]	177.63 g/mol [3]	241.28 g/mol [4][5][6]
CAS Number	88260-06-4[2]	448949-66-4[3]	291775-59-2[4]
Appearance	-	-	White to tan solid[4]
Melting Point	-	237–238°C (dec.)[1]	147 - 152 °C[4]
Optical Rotation	-	[α] _D ²² = +22.3 (c 1, MeOH)[1]	[α] _D ²² /D = -170 ± 10 ° (c = 1 in Chloroform)[4]
Storage Temperature	Sealed in dry, Room Temperature[2]	-	Room Temperature[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (CD₃OD) of (1R,3S,4S)-**2-Azabicyclo[2.2.1]heptane-3-carboxylic acid** hydrochloride: δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s), 4.21 (1H, s).[1]
- ¹³C NMR (CD₃OD) of (1R,3S,4S)-**2-Azabicyclo[2.2.1]heptane-3-carboxylic acid** hydrochloride: δ (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C).[1]

Mass Spectrometry:

While specific mass spectral data for the parent carboxylic acid is not readily available in the provided search results, the molecular weight determination from various sources confirms the expected mass. For related structures like 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, detailed mass spectrum analysis is available, indicating that electron ionization mass spectrometry is a suitable technique for characterizing this class of compounds.^[7]

Experimental Protocols: Stereoselective Synthesis

The synthesis of enantiomerically pure **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** is of significant interest. An improved, facile multigram scale preparation of the (1R,3S,4S) enantiomer has been reported, which avoids tedious chromatographic purification.^[1]

Key Synthetic Step: Hetero-Diels-Alder Reaction

The core of the synthesis involves a [4+2]-cycloaddition between cyclopentadiene and a chiral imine.^[1]

- Reactants:
 - Chiral imine (e.g., derived from ethyl glyoxylate and (R)-phenylethylamine)^[1]
 - Cyclopentadiene^[1]
- Catalyst/Promoter: Trifluoroacetic acid (CF₃COOH) and BF₃·Et₂O can be used to accelerate the reaction.^[1]
- Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).^[1]
- Temperature: The reaction can be carried out at temperatures as low as -60°C or at ambient temperature.^[1]

General Procedure for the Synthesis of (1R,3S,4S)-**2-Azabicyclo[2.2.1]heptane-3-carboxylic acid** hydrochloride:^[1]

- Imine Formation: The chiral imine is generated in situ from ethyl glyoxylate and (R)-phenylethylamine.

- **Hetero-Diels-Alder Reaction:** The imine reacts with cyclopentadiene in the presence of a Lewis acid catalyst to form the corresponding cycloadduct with high diastereoselectivity.
- **Hydrogenation:** The double bond of the cycloadduct is hydrogenated, and protecting groups (like the phenylethyl group) are removed by hydrogenolysis in the presence of a Palladium on carbon (Pd/C) catalyst.
- **Hydrolysis:** The resulting amino ester is hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield the final amino acid hydrochloride.
- **Purification:** The product can be purified by recrystallization.

Applications in Drug Discovery and Development

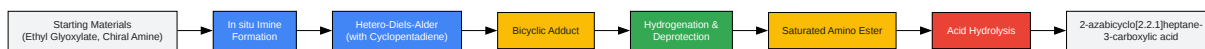
The rigid bicyclic scaffold of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** makes it a valuable component in the design of novel therapeutics.

- **Enzyme Inhibitors:** Derivatives of this amino acid have been investigated as potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and Cathepsin C.^{[8][9][10][11]} DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.^{[9][10]}
- **Peptidomimetics:** As a constrained proline analogue, it is used to introduce conformational rigidity into peptides, which can lead to increased potency, selectivity, and metabolic stability.^[1]
- **Central Nervous System (CNS) Disorders:** The unique structure is being explored for the design of novel drug candidates targeting CNS disorders.^[4]
- **Antiviral Agents:** The N-Boc protected form is a building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein.^[12]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic workflow for producing **2-azabicyclo[2.2.1]heptane-3-carboxylic acid**.

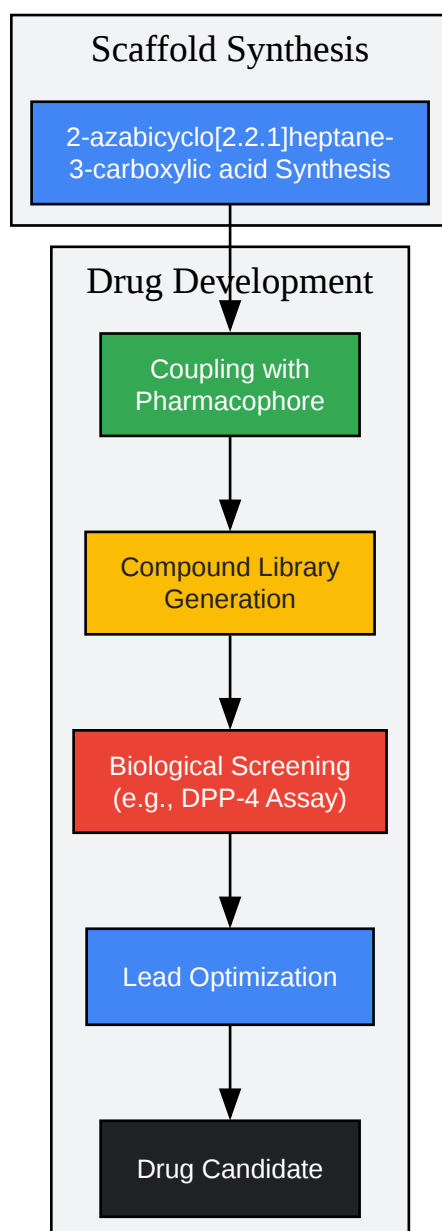


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Synthetic workflow for the target molecule.

Role in Drug Discovery Pipeline

This diagram outlines the integration of **2-azabicyclo[2.2.1]heptane-3-carboxylic acid** as a building block in a typical drug discovery pipeline.



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Integration into the drug discovery process.

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